
(2-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone, also known as ML315, is a small molecule inhibitor that has shown promise in various scientific research applications. It is a potent inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in various cellular processes such as cell division, apoptosis, and protein synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Piperazine/Morpholine Derivatives : The compound has been utilized in the synthesis of various derivatives, including those containing piperazine and morpholine moieties. These derivatives have been synthesized using methods such as refluxing and crystal X-ray crystallography to confirm their structure (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antimicrobial and Antitumor Activities : Some derivatives of this compound have shown antimicrobial activities against various microorganisms. Additionally, a derivative, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated distinct inhibition on the proliferation of several cancer cell lines, indicating potential antitumor properties (Tang & Fu, 2018).
Potential Use in Parkinson's Disease : A derivative, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), has been synthesized and proposed as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This highlights its application in neurological disorder research (Wang, Gao, Xu, & Zheng, 2017).
Chemical Reaction Studies : The compound and its derivatives have been used in studies to understand various chemical reactions, such as aminolysis, cyclization, and defluorination processes. This contributes to a deeper understanding of chemical reaction mechanisms and kinetics (Castro, Leandro, Quesieh, & Santos, 2001).
Pharmacological Research
Inhibition of Enzymes : Derivatives of this compound, particularly morpholylureas, have been found to be potent and selective inhibitors of the enzyme type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3). This suggests potential therapeutic applications in treating hormone-related cancers and leukemia (Flanagan et al., 2014).
Glucan Synthase Inhibition : Pyridazinone derivatives of the compound have been developed as β-1,3-glucan synthase inhibitors, showing effectiveness against fungal strains such as Candida glabrata and Candida albicans. This demonstrates its potential in developing antifungal agents (Zhou et al., 2011).
Propiedades
IUPAC Name |
(2-iodophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22IN5O2/c20-16-4-2-1-3-15(16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSBAZAAAKAZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22IN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2700822.png)
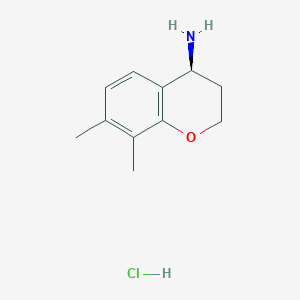
![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2700825.png)
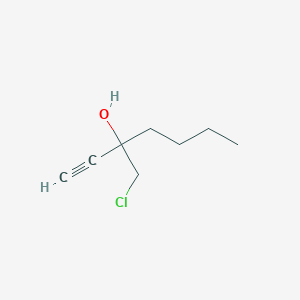
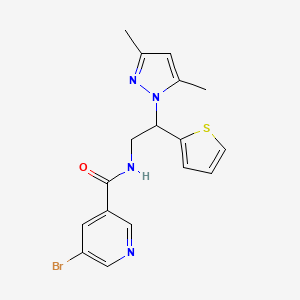
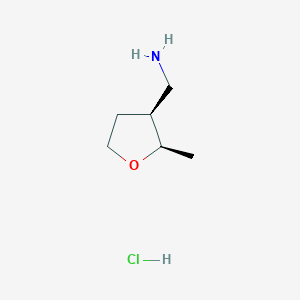
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2700833.png)
![2-((3-(4-phenylpiperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2700835.png)
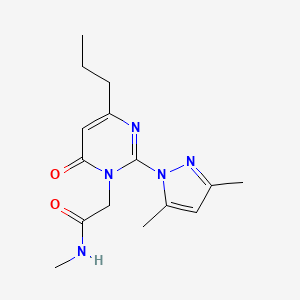
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)
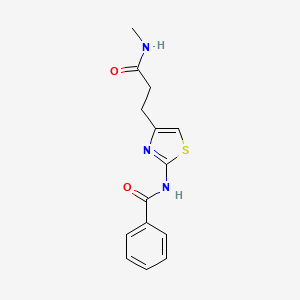
![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)